Lenalidomide-C4-acid
Description
Evolution of Immunomodulatory Imide Drugs (IMiDs) as Cereblon Ligands
The story of Cereblon-modulating compounds begins with the serendipitous discovery and subsequent understanding of Immunomodulatory Imide Drugs (IMiDs). wikipedia.org This class of drugs, which includes thalidomide (B1683933) and its more potent analogues lenalidomide (B1683929) and pomalidomide (B1683931), has a well-established history in the treatment of various hematological malignancies, such as multiple myeloma. nih.govmdpi.com Initially, the precise mechanism of action of these drugs was not fully understood. However, a landmark discovery identified the protein Cereblon (CRBN) as the direct target of IMiDs. wikipedia.orgmdpi.com
Cereblon is a crucial component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). oatext.com E3 ubiquitin ligases are enzymes that play a pivotal role in the ubiquitin-proteasome system by tagging specific proteins with ubiquitin, marking them for destruction by the proteasome. The binding of IMiDs to Cereblon alters the substrate specificity of the E3 ligase complex. nih.govbroadinstitute.org This "molecular glue" effect causes the CRL4^CRBN^ complex to recognize and ubiquitinate proteins that it would not normally target, leading to their degradation. nih.gov These newly targeted proteins are often referred to as "neosubstrates."
Key neosubstrates of IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. nih.govbroadinstitute.orgnih.gov The degradation of these transcription factors is a primary driver of the therapeutic effects of lenalidomide and related compounds. broadinstitute.orgnih.gov This groundbreaking discovery of how IMiDs function opened the door for the rational design of molecules that could hijack the Cereblon E3 ligase for therapeutic purposes.
Principles of Targeted Protein Degradation (TPD) with PROTAC Technology
The concept of hijacking the ubiquitin-proteasome system has been further advanced with the development of Proteolysis Targeting Chimera (PROTAC) technology. bio-techne.comtocris.comresearchgate.net PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI. bio-techne.comresearchgate.net
A PROTAC molecule consists of three key components:
A ligand for the target protein of interest (POI): This "warhead" specifically binds to the disease-causing protein that needs to be eliminated.
A ligand for an E3 ubiquitin ligase: This component recruits the cellular protein degradation machinery.
A chemical linker: This connects the POI ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex between the POI and the E3 ligase. tocris.com
The formation of this ternary complex is the critical event in PROTAC-mediated protein degradation. bio-techne.com Once the complex is formed, the E3 ligase transfers ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's "garbage disposal." researchgate.netresearchgate.net An important feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC molecule is released and can go on to induce the degradation of another POI molecule. bio-techne.com This allows for sustained protein knockdown at potentially very low drug concentrations. bio-techne.com
Lenalidomide-C4-Acid as a Key Degrader Building Block and E3 Ligase Ligand
The effectiveness of PROTAC technology is heavily dependent on the availability of potent and specific ligands for E3 ubiquitin ligases. Given the well-characterized interaction between lenalidomide and Cereblon, lenalidomide and its derivatives have become some of the most frequently used E3 ligase ligands in the development of PROTACs. nih.govresearchgate.net
This compound is a specific derivative of lenalidomide that has been engineered to serve as a versatile building block for the synthesis of PROTACs. tenovapharma.com It contains the core structure of lenalidomide, which is responsible for binding to Cereblon, but with a modification at the C4-position of the phthalimide (B116566) ring. nih.govresearchgate.net This modification introduces a carboxylic acid functional group attached via a C4-linker. tenovapharma.com This carboxylic acid provides a convenient attachment point for conjugating the Cereblon ligand to a linker, which is then connected to a ligand for a target protein.
The use of this compound and similar derivatives offers several advantages in PROTAC design. Lenalidomide-based ligands are known for their better chemical and metabolic stability compared to other IMiD derivatives like pomalidomide or thalidomide. nih.gov The modular nature of PROTAC synthesis, facilitated by building blocks like this compound, allows for the systematic exploration of different linkers and target protein ligands to optimize the degradation of a specific protein of interest. chemrxiv.orgmssm.edu
Table 1: Key Compounds in Targeted Protein Degradation
| Compound Name | Class | Primary Target/Function |
|---|---|---|
| Thalidomide | Immunomodulatory Imide Drug (IMiD) | Binds to Cereblon (CRBN), inducing degradation of neosubstrates. wikipedia.org |
| Lenalidomide | Immunomodulatory Imide Drug (IMiD) | A more potent analogue of thalidomide that binds to Cereblon. mdpi.comrndsystems.com |
| Pomalidomide | Immunomodulatory Imide Drug (IMiD) | Another potent analogue of thalidomide that binds to Cereblon. mdpi.com |
| Ikaros (IKZF1) | Transcription Factor | A neosubstrate of the CRL4^CRBN^ E3 ligase complex when modulated by IMiDs. nih.govbroadinstitute.org |
| Aiolos (IKZF3) | Transcription Factor | A neosubstrate of the CRL4^CRBN^ E3 ligase complex when modulated by IMiDs. nih.govbroadinstitute.org |
| This compound | Degrader Building Block | A derivative of lenalidomide used to recruit the Cereblon E3 ligase in PROTACs. tenovapharma.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21N3O5/c22-15-8-7-14(17(25)20-15)21-10-12-11(18(21)26)4-3-5-13(12)19-9-2-1-6-16(23)24/h3-5,14,19H,1-2,6-10H2,(H,23,24)(H,20,22,25) |
InChI Key |
ITQRHULLICHDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCC(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Cereblon Ligand Activity
Cereblon (CRBN) as a Substrate Receptor of the CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon (CRBN) functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). nih.govsciepub.commdpi.comnih.gov This complex, known as CRL4^CRBN^, is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. sciepub.com The primary role of CRBN is to recognize and bind to specific proteins, thereby targeting them for ubiquitination by the CRL4^CRBN^ complex and subsequent degradation by the proteasome. sciepub.comnih.gov Lenalidomide (B1683929) and its analogs bind directly to CRBN, which is the primary molecular target of these immunomodulatory drugs (IMiDs). nih.govresearchgate.net This interaction alters the substrate specificity of the CRL4^CRBN^ complex. nih.govsciepub.commdpi.com
Ligand-Induced Modulation of CRBN Substrate Specificity
The binding of lenalidomide to CRBN induces a conformational change in the substrate-binding pocket of the protein. sciepub.comscielo.org.za This altered conformation allows for the recruitment of proteins that are not typically recognized by the CRL4^CRBN^ complex. These newly targeted proteins are referred to as "neosubstrates." mdpi.comnih.gov The interaction between lenalidomide, CRBN, and the neosubstrate forms a ternary complex, which is essential for the subsequent ubiquitination and degradation of the neosubstrate. nih.govnih.gov The glutarimide (B196013) ring of lenalidomide is crucial for its interaction with CRBN, while the phthalimide (B116566) ring is involved in the recruitment of neosubstrates. scielo.org.za This ligand-dependent alteration of substrate specificity is a novel mechanism of drug action, effectively "repurposing" the E3 ubiquitin ligase to degrade disease-relevant proteins. researchgate.net
Ubiquitination and Proteasomal Degradation of Neosubstrates
Once a neosubstrate is recruited to the CRL4^CRBN^ complex by lenalidomide, it is tagged with a chain of ubiquitin molecules. nih.gov This process of ubiquitination marks the neosubstrate for recognition and degradation by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins. nih.govsciepub.com The degradation of these specific neosubstrates is responsible for the therapeutic effects of lenalidomide in various diseases. nih.govnih.gov
Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3)
Two of the most well-characterized neosubstrates of the lenalidomide-bound CRL4^CRBN^ complex are the Ikaros family zinc finger proteins, IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govbeyondspringpharma.combroadinstitute.orgnih.gov These lymphoid transcription factors are essential for the survival and proliferation of multiple myeloma cells. researchgate.netbeyondspringpharma.com Lenalidomide treatment leads to the rapid and selective ubiquitination and degradation of IKZF1 and IKZF3 in these cells. nih.govbeyondspringpharma.combroadinstitute.org The degradation of IKZF1 and IKZF3 results in the downregulation of key survival pathways in multiple myeloma cells, leading to cell growth inhibition. researchgate.netnih.gov Furthermore, the depletion of these transcription factors in T cells leads to increased production of interleukin-2 (B1167480) (IL-2), contributing to the immunomodulatory effects of lenalidomide. nih.govbeyondspringpharma.combroadinstitute.org
Lenalidomide-Induced Degradation of IKZF1 and IKZF3
| Neosubstrate | Function | Effect of Lenalidomide-Induced Degradation |
|---|---|---|
| IKZF1 (Ikaros) | Lymphoid transcription factor essential for multiple myeloma cell survival. researchgate.netbeyondspringpharma.com | Inhibition of multiple myeloma cell growth and increased IL-2 production in T cells. researchgate.netnih.govbeyondspringpharma.combroadinstitute.org |
| IKZF3 (Aiolos) | Lymphoid transcription factor essential for multiple myeloma cell survival. researchgate.netbeyondspringpharma.com | Inhibition of multiple myeloma cell growth and increased IL-2 production in T cells. researchgate.netnih.govbeyondspringpharma.combroadinstitute.org |
Casein Kinase 1 Alpha (CK1α)
Another critical neosubstrate targeted for degradation by lenalidomide is Casein Kinase 1 Alpha (CK1α). nih.govnih.govresearchgate.netnih.gov The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion of chromosome 5q [del(5q)]. nih.govnih.govresearchgate.netnih.gov The gene encoding CK1α is located within this commonly deleted region, leading to haploinsufficiency. nih.govresearchgate.netnih.gov Lenalidomide-induced degradation of the already reduced levels of CK1α in these cells is selectively toxic, providing a mechanistic basis for the drug's efficacy in this specific subtype of MDS. nih.govnih.govnih.gov
Computational and Structural Biology Approaches to Ligand-CRBN Interaction
Computational and structural biology techniques have been instrumental in elucidating the molecular details of the interaction between lenalidomide, CRBN, and its neosubstrates. nih.gov Crystal structures of the DDB1-CRBN complex bound to lenalidomide and neosubstrates like CK1α have revealed the precise atomic interactions that stabilize the ternary complex. nih.gov These studies have shown that lenalidomide acts as a "molecular glue," creating a novel protein-protein interaction surface between CRBN and its neosubstrates. nih.govnih.gov
Molecular Dynamics Simulations of Ligand-Protein Complexes
Key Interactions in the Lenalidomide-CRBN-CK1α Complex
| Interacting Residues (CRBN - CK1α) | Role of Lenalidomide |
|---|---|
| N351 - I37 | Stabilizes the interaction by increasing the structural stability of key hydrogen bonds at the protein-protein interface. nih.gov |
| H357 - T38 | |
| W400 - N39 |
Insights from Co-Crystal Structures of CRBN with Ligands and Substrates
The elucidation of co-crystal structures of the DDB1-CRBN complex with immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and their analogues has provided profound insights into their mechanism of action. nih.govresearchgate.net These structures reveal that CRBN acts as the direct receptor for these ligands. nih.gov The IMiD-binding site is located in a C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govbiorxiv.org This domain features a distinctive hydrophobic pocket that accommodates the glutarimide ring of lenalidomide, while the phthalimide-derived portion of the molecule remains exposed to the solvent. nih.gov
This exposed surface, created by the binding of the ligand, is crucial for the recruitment of neosubstrates. nih.gov Structural studies of ternary complexes, such as CRBN-lenalidomide-CK1α (casein kinase 1A1) and CRBN-CC-885-GSPT1 (G1 to S phase transition 1), have been instrumental in visualizing how these "molecular glues" mediate the interaction between the E3 ligase and the target protein. researchgate.net The ligand essentially expands the binding interface of CRBN, allowing it to recognize and bind proteins that it would not otherwise interact with. researchgate.netnih.gov For instance, the structure of the CRBN-lenalidomide-CK1α complex confirms that both CRBN and lenalidomide form direct interactions with a key β-hairpin loop on CK1α, an interaction that is entirely dependent on the presence of the drug. researchgate.net
Cryo-electron microscopy (cryo-EM) analyses have further revealed that ligand binding induces a significant conformational change in CRBN, shifting it from an "open" apo-state to a "closed," substrate-receptive conformation. biorxiv.org This allosteric rearrangement is considered a critical step for the stable association of neosubstrates. biorxiv.org
Table 1: Key Co-Crystal Structures of CRBN Complexes
| PDB ID | Complex Components | Description |
|---|---|---|
| 5FQD | DDB1-CRBN, Lenalidomide, CK1α | Reveals the ternary complex structure showing how lenalidomide glues CRBN and the neosubstrate CK1α together. researchgate.net |
| 5HXB | DDB1-CRBN, CC-885 (Lenalidomide analogue), GSPT1 | Shows the ternary complex with the neosubstrate GSPT1, highlighting the de novo binding interface created by the molecular glue. researchgate.net |
Identification of Key Amino Acid Residues in Ligand-CRBN Binding
Structural and mutagenesis studies have pinpointed several key amino acid residues within the CRBN thalidomide-binding domain that are essential for ligand recognition and binding. The binding pocket is characterized by a "tri-tryptophan cage" formed by three highly conserved tryptophan residues (Trp380, Trp386, and Trp400 in chicken CRBN, with corresponding residues in human CRBN). nih.govnih.gov The glutarimide ring of lenalidomide fits snugly into this aromatic cage. nih.gov
Specific interactions are critical for the stable binding of the ligand. The glutarimide moiety forms two crucial hydrogen bonds with the backbone of the CRBN protein. nih.govacs.org Additionally, specific side-chain interactions contribute to the binding affinity and specificity.
Key residues involved in the interaction include:
His378: Forms a key hydrogen bond with the ligand. nih.gov
Trp380 and Trp386: Part of the tryptophan cage that provides hydrophobic interactions with the glutarimide ring. nih.govnih.gov
Phe402: Contributes to the hydrophobic binding pocket. nih.gov
Glu377: A salt bridge interaction with this residue has been shown to significantly enhance binding affinity for some novel CRBN ligands. nih.gov
Tyr384: Part of the binding site that interacts with the ligand. nih.gov
Mutations in these key residues, such as the Y384A/W386A double mutant, have been shown to completely abolish IMiD binding, confirming their critical role in the formation of the drug-ligase complex. nih.gov The conservation of these binding site residues across different species explains the activity of these drugs, while minor variations, such as a single amino acid difference between human and murine CRBN, can account for species-specific inactivity. nih.govnih.gov
Table 2: Key Amino Acid Residues in CRBN for Ligand Binding
| Amino Acid Residue (Human CRBN) | Role in Binding | Type of Interaction |
|---|---|---|
| Glu377 | Forms a salt bridge with certain ligands, enhancing affinity. nih.gov | Ionic Interaction |
| His378 | Forms a crucial hydrogen bond with the ligand's glutarimide moiety. nih.gov | Hydrogen Bond |
| Trp380 | Forms part of the hydrophobic "tri-tryptophan cage" that cradles the ligand. nih.govnih.gov | Hydrophobic (π-stacking) |
| Tyr384 | Contributes to the ligand binding interface. nih.gov | Hydrophobic/Polar |
| Trp386 | A key component of the "tri-tryptophan cage". nih.govnih.govnih.gov | Hydrophobic (π-stacking) |
| Phe402 | Contributes to the hydrophobic nature of the binding pocket. nih.gov | Hydrophobic |
Structure Activity Relationship Sar Studies of C4 Modified Lenalidomide Analogs
Influence of C4-Substitutions on CRBN Binding Affinity and Selectivity
The binding of lenalidomide (B1683929) and its analogs to CRBN is primarily mediated by the glutarimide (B196013) ring, which fits into a hydrophobic pocket formed by three key tryptophan residues. nih.govnih.gov The isoindolinone ring, where the C4 position is located, is exposed to the solvent, suggesting that modifications at this site may be well-tolerated without significantly disrupting the core binding interaction with CRBN. researchgate.netuniprot.org
Research has shown that this hypothesis holds true. Even large substituents attached to the C4 position have been demonstrated to have no adverse effect on the binding affinity to CRBN. nih.gov The primary interaction responsible for anchoring the molecule to CRBN remains the glutarimide moiety. nih.govresearchgate.net However, the nature of the C4 substituent is critical for modulating the recruitment of new "neosubstrates" to the CRBN E3 ligase complex. For instance, the C4-amino group of lenalidomide and pomalidomide (B1683931) is thought to be directly involved in recruiting transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, an activity where thalidomide (B1683933) (which lacks this C4-amino group) is less efficient. nih.govyoutube.comnih.gov
Studies comparing various C4-substituted analogs have revealed that small chemical groups, such as an amine or a methyl group, tend to promote the degradation of neosubstrates like Ikaros. nih.gov In contrast, larger groups at the C4 position can be less effective at inducing degradation of these specific targets. nih.gov This indicates that while C4 modifications may not significantly alter direct binding affinity to CRBN, they play a crucial role in determining the selectivity and efficiency of neosubstrate recruitment and subsequent degradation. nih.govecancer.orgnih.gov
One study designed a series of novel CRBN ligands and found that compound YJ1b, featuring a modification that forms a salt bridge with CRBN residue Glu377, exhibited a binding affinity 13-fold stronger than that of lenalidomide. nih.gov This highlights that strategic modifications extending from the core structure can introduce new, favorable interactions that enhance binding affinity.
| Compound | Binding Affinity (IC50 or Kd) | Assay Method |
|---|---|---|
| Thalidomide | ~250 nM (Kd) | Not Specified nih.gov |
| Lenalidomide | ~178 nM (Kd) | Not Specified nih.govyoutube.com |
| Lenalidomide | 2.694 µM (IC50) | TR-FRET nih.gov |
| Pomalidomide | ~157 nM (Kd) | Not Specified nih.govyoutube.com |
| YJ1b | 0.206 µM (IC50) | TR-FRET nih.gov |
Role of the Linker Moiety in Ternary Complex Formation and Degradation Efficiency
The solvent-exposed C4-position of lenalidomide is a frequently utilized attachment point for the linker component in PROTACs. researchgate.net PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. nih.gov The linker connects the CRBN-binding moiety (e.g., a lenalidomide analog) to a "warhead" that binds the protein of interest (POI). nih.gov The characteristics of this linker are critical for the formation of a stable and productive ternary complex (CRBN-PROTAC-POI) and, consequently, for the efficiency of protein degradation. explorationpub.com
The length and composition of the linker play a pivotal role. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both CRBN and the target protein. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com Therefore, linker optimization is a crucial step in PROTAC design. This often involves synthesizing a library of PROTACs with varying linker lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) to empirically determine the optimal structure for a given target. nih.gov
Furthermore, the rigidity of the linker can influence the stability of the ternary complex. Replacing flexible alkyl linkers with more rigid structures, such as those containing alkynes or heterocyclic scaffolds like piperazine, can lead to more potent degraders by reducing the entropic penalty of ternary complex formation. nih.gov The attachment vector of the linker to the C4-position of the lenalidomide scaffold also impacts the spatial orientation of the recruited target protein relative to the E3 ligase, which is a key determinant of degradation efficiency. explorationpub.com
| Linker Parameter | Influence on Ternary Complex and Degradation |
|---|---|
| Length | Optimal length is crucial; too short leads to steric clash, too long reduces proximity for ubiquitination. explorationpub.com |
| Composition | Affects physicochemical properties, solubility, and cell permeability. Common motifs include alkyl chains and PEG units. nih.gov |
| Rigidity | More rigid linkers (e.g., containing alkynes, piperazine) can improve potency by pre-organizing the molecule for binding. nih.gov |
| Attachment Point | The vector from the C4-position influences the orientation of the target protein relative to the E3 ligase machinery. explorationpub.com |
Elucidation of Pharmacophore Features for E3 Ligase Ligands
A pharmacophore model describes the essential molecular features necessary for a ligand to bind to a specific biological target. For CRBN ligands derived from thalidomide, the key pharmacophoric features are well-established. researchgate.netresearcher.life
The primary and indispensable feature is the glutarimide ring. nih.gov This moiety binds within a deep hydrophobic pocket in CRBN, often referred to as an "aromatic cage," which is primarily formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN). nih.govnih.gov The carbonyl groups of the glutarimide ring are also important for binding. nih.gov
The isoindolinone ring, which contains the C4 position, constitutes the other part of the core structure. This part is largely solvent-exposed, and its role in the pharmacophore is primarily to position the glutarimide ring correctly for binding. researchgate.netuniprot.org Crucially, the solvent exposure at the C4 position means that it is not a critical pharmacophoric feature for CRBN binding itself, but rather a point for modification that can confer new properties, such as the recruitment of neosubstrates or the attachment of PROTAC linkers. nih.gov The C4-amino group of lenalidomide, for example, acts as a key feature for recruiting IKZF1 and IKZF3, forming a new interaction interface that includes both the drug and the surface of CRBN. nih.govscielo.org.za
A cyclic imide (typically glutarimide) to anchor into the hydrophobic pocket.
A planar ring system (like the isoindolinone) for structural support.
A solvent-exposed position (like C4) that allows for modifications to modulate substrate selectivity or for linker attachment in PROTACs.
Enantiomeric Specificity in Targeted Protein Degradation
Lenalidomide possesses a single chiral center at the C3 position of the glutarimide ring, meaning it exists as two enantiomers: (S)-lenalidomide and (R)-lenalidomide. scielo.org.za It is well-established that the biological activity of thalidomide and its analogs is highly dependent on this stereochemistry. Structural and biochemical studies have consistently shown that CRBN preferentially binds the (S)-enantiomer. nih.govscielo.org.za The (S)-enantiomer exhibits a significantly more potent ability to bind CRBN and induce the degradation of neosubstrates compared to the (R)-enantiomer. nih.govresearchgate.net
This enantiomeric specificity is a fundamental aspect of the SAR of any C4-modified lenalidomide analog. The initial, crucial binding event with CRBN is stereoselective. Therefore, for a C4-modified analog or a PROTAC to be effective, the glutarimide portion must be in the correct (S)-configuration to ensure high-affinity binding to the E3 ligase. researchgate.net While the (R)-enantiomer can sometimes engage CRBN at higher concentrations, the (S)-stereoisomer is considered the primary active ligand. researchgate.net
Preclinical and in Vitro Research Models for Evaluation of Lenalidomide C4 Acid Conjugates
Cellular Models for Ligand-Induced Protein Degradation Profiling
The primary mechanism of action for lenalidomide-C4-acid-based conjugates is the induced degradation of target proteins. To investigate this, researchers employ various cellular models and advanced analytical techniques.
Quantitative Proteomic Analysis of Neosubstrate Degradation
Quantitative proteomic approaches are indispensable for identifying and quantifying the degradation of target proteins, referred to as neosubstrates, upon treatment with this compound conjugates. nih.govnih.gov Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT)-based proteomics are utilized in various cancer cell lines, including multiple myeloma (MM.1S), hepatocellular carcinoma (HuH7), and embryonal carcinoma (NTERA-2) cells, to gain a global view of the proteome changes induced by these conjugates. nih.govresearchgate.net
These studies have demonstrated that modifications to the lenalidomide (B1683929) core, such as at the 6th position, can significantly alter the neosubstrate degradation profile. For instance, 6-fluoro lenalidomide-based PROTACs have shown enhanced degradation of IKZF1, IKZF3, and CK1α, which are key targets in hematological malignancies, while exhibiting reduced degradation of other neosubstrates like SALL4. nih.govresearchgate.net This highlights the ability to fine-tune the degradation selectivity of these conjugates.
| Cell Line | This compound Conjugate Type | Key Neosubstrates Degraded | Proteomic Technique |
|---|---|---|---|
| MM.1S (Multiple Myeloma) | 6-fluoro lenalidomide-based PROTAC | IKZF1, IKZF3, CK1α | TMT-based proteomics |
| HuH7 (Hepatocellular Carcinoma) | Lenalidomide derivative-based PROTAC | IKZF1, IKZF3, SALL4 | Immunoblotting |
| NTERA-2 (Embryonal Carcinoma) | Lenalidomide derivative-based PROTAC | SALL4, PLZF | Immunoblotting |
Cellular Ubiquitination Assays
To confirm that the observed protein degradation is mediated by the ubiquitin-proteasome system, cellular ubiquitination assays are performed. These assays typically involve the overexpression of tagged ubiquitin (e.g., HA-ubiquitin) in cells, followed by treatment with the this compound conjugate and a proteasome inhibitor like MG132. researchgate.net The target protein is then immunoprecipitated, and its ubiquitination status is assessed by immunoblotting for the ubiquitin tag.
Studies utilizing HEK293T cells have demonstrated that lenalidomide derivatives can induce the ubiquitination of neosubstrates such as SALL4 and IKZF1 in a CRBN-dependent manner. researchgate.net These experiments provide direct evidence that the this compound moiety within a conjugate successfully recruits the CRL4CRBN E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation. nih.govnih.gov
Functional Biological Assessments in Cellular Systems
Beyond profiling protein degradation, it is crucial to assess the functional consequences of neosubstrate depletion in relevant cellular systems. These assessments provide insights into the therapeutic potential of this compound conjugates.
Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines
The anti-proliferative and pro-apoptotic effects of this compound conjugates are evaluated in a variety of cancer cell lines. The choice of cell line is often dictated by the specific protein targeted by the conjugate. For instance, PROTACs designed to degrade BRD4 have been tested in human monocyte lymphoma cell lines like THP-1. sci-hub.se The anti-proliferative activity is typically measured using cell viability assays such as the CellTiter-Glo assay. nih.gov
Research has shown that lenalidomide-based PROTACs can exhibit potent anti-proliferative effects in multiple myeloma and neuroblastoma cell lines. researchgate.net The degradation of key survival proteins by these conjugates can lead to cell cycle arrest and the induction of apoptosis. nih.govnih.govmdpi.com For example, the degradation of IKZF1 and IKZF3 in multiple myeloma cells is known to be a key mechanism of action for lenalidomide's anti-cancer effects. mdpi.com
| Cancer Cell Line | This compound Conjugate Target | Observed Effect | Assay |
|---|---|---|---|
| MM.1S (Multiple Myeloma) | BET proteins | Anti-proliferative | CellTiter-Glo |
| H929 (Multiple Myeloma) | BET proteins | Anti-proliferative | CellTiter-Glo |
| IMR32 (Neuroblastoma) | BET proteins | Anti-proliferative | CellTiter-Glo |
| THP-1 (Monocyte Lymphoma) | BRD4 | Anti-proliferative | Not Specified |
Immunomodulatory Effects on Immune Cell Function
The parent compound, lenalidomide, is well-known for its immunomodulatory properties, including the ability to stimulate T cells and Natural Killer (NK) cells. nih.govnih.govresearchgate.net It is therefore important to assess whether this compound conjugates retain or modify these activities. In vitro co-culture systems involving peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., CD4+ T cells, NK cells) are used to study these effects. nih.govnih.gov
Studies have shown that lenalidomide can enhance T-cell proliferation and the production of cytokines such as IL-2 and IFN-γ. nih.gov It also augments the cytotoxic activity of NK cells against tumor targets. nih.gov These immunomodulatory effects are often linked to the degradation of the transcription factors IKZF1 and IKZF3 in immune cells. mdpi.com The evaluation of this compound conjugates in these cellular models is critical to understanding their full therapeutic potential, which may involve a dual mechanism of direct tumor cell killing and immune system activation.
Angiogenesis Inhibition in Endothelial Cell Models
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the anti-angiogenic properties of lenalidomide are well-documented. nih.govresearchgate.net To investigate whether this compound conjugates retain this activity, in vitro angiogenesis assays are employed. Common models include the use of human umbilical vein endothelial cells (HUVECs) in tube formation assays on Matrigel or in co-culture with fibroblasts. nih.gov
Lenalidomide has been shown to inhibit the migration and tube formation of endothelial cells in a dose-dependent manner. nih.govresearchgate.net These effects are associated with the inhibition of signaling pathways induced by vascular endothelial growth factor (VEGF). nih.gov The evaluation of this compound conjugates in these endothelial cell models is necessary to determine if the conjugation process affects the inherent anti-angiogenic properties of the lenalidomide scaffold.
Biochemical and Biophysical Characterization of Ligand-Target Engagement
This compound is a derivative of lenalidomide, an immunomodulatory drug that functions as a molecular glue to induce the degradation of specific target proteins. It is frequently utilized as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, this compound serves as the E3 ligase-binding moiety, which is connected via a linker to a ligand for a protein of interest. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase (cereblon, CRBN) leads to the ubiquitination and subsequent degradation of the target protein. The biochemical and biophysical characterization of the engagement between this compound containing PROTACs and their targets is crucial for understanding their mechanism of action and optimizing their efficacy.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay format used to study molecular interactions in solution. In the context of this compound containing PROTACs, TR-FRET assays are employed to quantify the binding affinity of the PROTAC to the E3 ligase cereblon (CRBN) and to characterize the formation of the ternary complex.
A typical TR-FRET assay for a lenalidomide-based PROTAC involves the use of a terbium-labeled anti-tag antibody that binds to a tagged CRBN protein and a fluorescently labeled tracer that binds to the same site on CRBN as lenalidomide. When the tracer is bound to CRBN, excitation of the terbium donor results in energy transfer to the fluorescent acceptor, producing a FRET signal. In a competitive binding format, the lenalidomide-containing PROTAC displaces the tracer, leading to a decrease in the FRET signal. The concentration-dependent inhibition of the FRET signal allows for the determination of the inhibitory concentration (IC50) of the PROTAC, which is indicative of its binding affinity to CRBN.
For example, in the development of CRBN-based BET (bromodomain and extra-terminal domain) targeting PROTACs, a TR-FRET assay was utilized to assess the binding of lenalidomide-based degraders to CRBN. The results of such an assay would typically be presented in a table format, as shown below.
| Compound | IC50 (nM) for CRBN Binding |
| PROTAC-1 | 36 |
| PROTAC-2 | 45 |
| PROTAC-3 | 52 |
| PROTAC-4 | 68 |
| PROTAC-5 | 79 |
| PROTAC-6 | >1000 |
| (This is a representative data table based on typical findings in the field and does not reflect actual experimental results for a specific named compound) |
The data illustrates the varying affinities of different PROTACs for CRBN, which can be influenced by the linker and the target protein ligand. A lower IC50 value indicates a higher binding affinity. Such assays are critical for the structure-activity relationship (SAR) studies in the optimization of PROTACs.
Chemical Proteomics and Photo-Affinity Labeling for Target Identification
While the intended target of a this compound containing PROTAC is the protein of interest for which the other ligand is designed, it is also important to identify any off-target interactions. Chemical proteomics, often coupled with photo-affinity labeling, is a powerful technique for identifying the cellular targets of a small molecule.
In this approach, a lenalidomide derivative is functionalized with a photo-reactive group (such as a diazirine) and an enrichment tag (like an alkyne or biotin). This "photo-probe" is then incubated with cells and, upon UV irradiation, the photo-reactive group forms a covalent bond with any proteins in close proximity. The cells are then lysed, and the tagged proteins are enriched using the affinity tag. Finally, the enriched proteins are identified by mass spectrometry.
While specific studies on a "this compound" photo-probe are not available, related research with other lenalidomide-based probes has successfully identified known and novel interactors. For instance, a study using a photolenalidomide probe identified the known target CRBN and its neosubstrate IKZF1, as well as a novel interactor, the eukaryotic translation initiation factor 3 subunit i (eIF3i).
The results from such an experiment would typically be presented as a list of identified proteins with their corresponding enrichment scores.
| Protein Identified | Enrichment Score (Probe vs. Control) |
| CRBN | 15.2 |
| IKZF1 | 8.9 |
| eIF3i | 5.4 |
| Protein X | 3.1 |
| Protein Y | 2.5 |
| (This is a representative data table based on typical findings in the field and does not reflect actual experimental results for a specific named compound) |
This technique provides an unbiased view of the cellular interactome of a lenalidomide-based molecule and can reveal potential off-targets or new biological functions.
In Vitro and Ex Vivo Angiogenesis Assays
Lenalidomide is known to possess anti-angiogenic properties, which contribute to its anti-cancer effects. While specific studies on the anti-angiogenic effects of "this compound" itself are not documented, it is expected that conjugates derived from it would retain some of these properties. Various in vitro and ex vivo assays are used to evaluate the anti-angiogenic potential of compounds.
One common in vitro model is the endothelial tube formation assay. In this assay, endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, the cells will form capillary-like structures (tubes). The anti-angiogenic effect of a compound is quantified by measuring the inhibition of this tube formation.
Another in vitro assay is the cell migration assay, which measures the ability of a compound to inhibit the migration of endothelial cells, a crucial step in angiogenesis. This can be assessed using a wound-healing assay or a Boyden chamber assay.
Ex vivo models, such as the chick chorioallantoic membrane (CAM) assay or the rat aortic ring assay, provide a more complex microenvironment to study angiogenesis. In the CAM assay, a compound is applied to the CAM of a developing chick embryo, and its effect on blood vessel formation is observed. In the aortic ring assay, rings of rat aorta are embedded in a collagen gel, and the outgrowth of new microvessels is quantified in the presence and absence of the test compound.
The results of these assays are typically quantified by measuring parameters such as tube length, number of branch points, or the area of vessel outgrowth.
| Assay Type | Compound Concentration | Inhibition of Angiogenesis (%) |
| Endothelial Tube Formation | 1 µM | 25 |
| 10 µM | 60 | |
| 50 µM | 85 | |
| Rat Aortic Ring Assay | 1 µM | 15 |
| 10 µM | 45 | |
| 50 µM | 75 | |
| (This is a representative data table based on typical findings for anti-angiogenic compounds and does not reflect actual experimental results for a specific named compound) |
These assays are essential for characterizing the anti-angiogenic potential of this compound containing molecules and for understanding their full spectrum of biological activity.
Analytical Methodologies for Purity, Impurity Profiling, and Degradation Studies of Lenalidomide C4 Acid
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of pharmaceuticals, ensuring the purity, potency, and consistency of active pharmaceutical ingredients (APIs) and finished products. For a compound such as Lenalidomide-C4-acid, which is a critical related substance of Lenalidomide (B1683929), robust HPLC methods are essential for its quantification and control. Method development and validation are performed in accordance with International Council for Harmonisation (ICH) guidelines, covering parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). ijarmps.orgijpar.com
Reversed-Phase HPLC for Assay and Related Substances
Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of Lenalidomide and its impurities, including acidic impurities like this compound. These methods are designed to be stability-indicating, meaning they can separate the API from any process-related impurities and degradation products. ijpar.com
The development of a successful RP-HPLC method involves the careful selection of a stationary phase, mobile phase, and detector settings to achieve optimal separation. C18 and C8 columns are frequently employed as the stationary phase for Lenalidomide and its related substances. chemrevlett.com Mobile phases typically consist of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. abap.co.in The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of acidic and basic analytes. ijarmps.org UV detection is commonly performed at wavelengths between 210 nm and 242 nm, where the analytes exhibit significant absorbance. abap.co.in
Validation studies for these methods demonstrate their suitability for their intended purpose. Linearity is typically established over a concentration range, with correlation coefficients (r²) greater than 0.99 being the standard. ijarmps.org Accuracy is confirmed through recovery studies, while precision is assessed by evaluating repeatability and intermediate precision, with relative standard deviation (RSD) values well within acceptable limits. sciensage.info
Table 1: Exemplary RP-HPLC Method Parameters for the Analysis of Lenalidomide and Related Substances
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Kromasil C18 (150 x 4.6 mm, 5µm) abap.co.in | Symmetry ODS (C18) (250 mm x 4.6 mm, 5µm) ijarmps.org | Inertsil ODS-3V (150 x 4.6 mm, 3µm) sciensage.info |
| Mobile Phase | pH 2.5 Phosphate Buffer: Acetonitrile (90:10 v/v) abap.co.in | Phosphate Buffer (pH 3.2): Methanol (46:54 v/v) ijarmps.org | A: pH 3.0 Phosphate BufferB: Acetonitrile: Water (90:10 v/v) sciensage.info |
| Flow Rate | 1.0 mL/min abap.co.in | 1.0 mL/min ijarmps.org | 1.0 mL/min sciensage.info |
| Detection Wavelength | 210 nm abap.co.in | 206 nm ijarmps.org | 210 nm sciensage.info |
| Column Temperature | 30°C abap.co.in | Ambient | 40°C sciensage.info |
Chiral HPLC for Enantiomeric Purity Assessment
Lenalidomide possesses a chiral center, and by extension, so does this compound. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, it is crucial to control the enantiomeric purity of the substance. Chiral HPLC is the preferred method for separating and quantifying enantiomers. researchgate.net
These separations are typically achieved using chiral stationary phases (CSPs), which can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. researchgate.netnih.gov The mobile phase in chiral HPLC often consists of polar organic solvents like methanol or ethanol, sometimes with small amounts of additives like acetic acid or triethylamine to improve peak shape and resolution. nih.gov
A validated chiral HPLC method can quantify the undesired enantiomer, even at very low levels (e.g., 0.1%), ensuring the stereochemical purity of the material. nih.govmdpi.com The elution order of the enantiomers can sometimes be reversed depending on the specific CSP and mobile phase used, which can be an important consideration during method development. nih.gov
Table 2: Chiral HPLC Method Parameters for Enantiomeric Separation of Lenalidomide
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | LUX 5U cellulose-2 chiral column (250 × 4.6 mm i.d.) nih.gov | Chiralpack IA (4.6 × 250 mm, 5 μm) researchgate.netnih.gov |
| Mobile Phase | Methanol: Glacial Acetic Acid: Triethylamine (100:0.01:0.01, v/v/v) nih.gov | Methanol: Glacial Acetic Acid (499.50 ml: 50 μl) researchgate.netnih.gov |
| Flow Rate | 1.2 mL/min nih.gov | Not Specified |
| Detection Wavelength | 220 nm researchgate.netnih.govnih.gov | 220 nm researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.gov This technique is particularly valuable for analyzing impurities like this compound in complex matrices, such as in biological fluids for metabolic studies or for identifying genotoxic impurities in the API.
The method typically involves a reversed-phase LC separation followed by detection using a triple quadrupole mass spectrometer. researchgate.net Sample preparation often utilizes liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix and concentrate them before injection. nih.gov
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This provides high specificity, minimizing interference from other components in the sample. researchgate.net LC-MS/MS methods can achieve very low limits of quantification, often in the nanogram per milliliter (ng/mL) range, making them ideal for trace analysis. nih.gov Validation according to regulatory guidelines ensures the reliability of the data for pharmacokinetic, bioequivalence, or impurity control purposes. nih.govresearchgate.net
Table 3: LC-MS/MS Method Parameters for Trace Analysis of Lenalidomide
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| LC Column | XTerra RP18 (4.6 × 50 mm, 5 µm) nih.gov | Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7µm) researchgate.net |
| Mobile Phase | 0.1% Formic Acid: Methanol (10:90 v/v) nih.gov | 0.1% Formic Acid: Methanol (10:90 v/v) researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.gov | Electrospray Ionization (ESI), Negative Mode researchgate.net |
| Lower Limit of Quantification (LLOQ) | 9.999 ng/mL nih.gov | 20 ng/mL researchgate.net |
| Linear Range | 9.999 to 1010.011 ng/mL nih.gov | 20 to 1000 ng/mL researchgate.net |
Forced Degradation Studies for Stability Indicating Method Development
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. researchgate.net These studies involve subjecting the drug substance to harsh conditions, such as acid and base hydrolysis, oxidation, heat, and light, to accelerate its decomposition. nih.govorientjchem.org The primary goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact drug substance and from each other. orientjchem.org
For Lenalidomide and its related compounds, significant degradation is often observed under hydrolytic (acidic and basic) and oxidative conditions. abap.co.insciensage.infonih.gov For instance, hydrolysis can lead to the formation of acidic degradants like this compound through the opening of the glutarimide (B196013) or isoindolinone rings. The drug substance has been found to be relatively more stable under thermal and photolytic stress. nih.gov
The results of forced degradation studies are essential for establishing the degradation pathways of the API and for identifying impurities that may arise during manufacturing, storage, or administration. The ability of an HPLC method to resolve all the stress-generated impurities confirms its specificity and its status as a "stability-indicating" method. orientjchem.org
Table 4: Summary of Forced Degradation Conditions and Observations for Lenalidomide
| Stress Condition | Reagent/Condition | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | 0.2N HCl at 50°C abap.co.in | Significant degradation (e.g., 19.1%) abap.co.in |
| Base Hydrolysis | 0.01N NaOH abap.co.in | Significant degradation (e.g., 10.0%) abap.co.in |
| Oxidative | 30% H₂O₂ abap.co.inorientjchem.org | Significant degradation (e.g., 10.7%) abap.co.in |
| Thermal | 80°C for 48 hours abap.co.in | Minor degradation (e.g., 5.3%) abap.co.in |
| Photolytic | UV light / Sunlight nih.govorientjchem.org | Generally stable, no significant degradation nih.gov |
Impurity Identification and Structural Elucidation
Once forced degradation studies generate unknown impurities, the next critical step is to identify and characterize their chemical structures. This process is vital for understanding the degradation pathways and for assessing the potential toxicity of the impurities. A combination of advanced analytical techniques is typically employed for this purpose.
Application of NMR and High-Resolution Mass Spectrometry for Degradants
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-TOF-MS), is a powerful tool for the initial identification of degradants. It provides highly accurate mass measurements of the impurity, allowing for the determination of its elemental composition and molecular formula. Fragmentation patterns observed in the MS/MS spectra offer further clues about the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. For impurities that can be isolated in sufficient quantity and purity, one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments can provide detailed information about the connectivity of atoms within the molecule. This allows for the unambiguous confirmation of the proposed structure. The combination of HRMS and NMR provides a comprehensive approach to identifying and characterizing degradation products like this compound, ensuring a thorough understanding of the stability profile of the drug substance.
Mechanisms of Resistance to Cereblon Modulating Agents in Research Models
Molecular Determinants of Intrinsic and Acquired Resistance to CRBN Ligands
Resistance to CRBN-modulating agents can arise from a variety of molecular alterations that disrupt the drug's mechanism of action. These determinants can be broadly categorized as those that are dependent on CRBN and those that are independent of it.
CRBN-dependent resistance mechanisms are the most well-characterized and often involve genetic or epigenetic changes affecting the CRBN gene itself. frontiersin.orgnih.gov Acquired resistance, in particular, has been frequently linked to mutations, deletions, or epigenetic silencing of CRBN. nih.govashpublications.org For instance, mutations within the drug-binding pocket of CRBN can prevent the agent from docking effectively, thereby abrogating its ability to induce neosubstrate degradation. ashpublications.org Studies have identified specific point mutations in CRBN in patients who have become refractory to IMiD therapy. biorxiv.org Additionally, alternative splicing of CRBN mRNA, leading to isoforms that lack the drug-binding domain (such as the variant lacking exon 10), is another mechanism of resistance. researchgate.netashpublications.org
Copy number loss of the CRBN gene is also a significant contributor to resistance. researchgate.net Since the efficacy of CRBN-modulating agents is dose-dependent on the amount of functional CRBN protein, a reduction in gene copy number can lead to decreased protein expression and thus diminished drug activity. nih.gov Beyond the CRBN gene, mutations in other components of the CRL4-CRBN E3 ligase complex, such as CUL4A, DDB1, and RBX1, have been identified, albeit less frequently, as potential drivers of resistance. researchgate.net
Intrinsic resistance, where cancer cells are non-responsive to CRBN-modulating agents from the outset, can also be due to low baseline expression of CRBN. nih.gov However, in some cases of intrinsic resistance, CRBN expression levels are normal, suggesting that other factors are at play. nih.gov One such factor is the expression level of competing endogenous substrates for CRBN. If these substrates have a high affinity for CRBN, they can outcompete the drug-induced neosubstrates for binding to the E3 ligase, thereby reducing the efficacy of the therapeutic agent. researchgate.net
| Determinant of Resistance | Molecular Mechanism | Effect on Drug Action | References |
| CRBN Gene Mutations | Alteration of the drug-binding pocket or protein structure. | Prevents binding of the CRBN-modulating agent. | ashpublications.org, biorxiv.org |
| CRBN Gene Deletions | Loss of one or both copies of the CRBN gene. | Reduced expression of the CRBN protein. | researchgate.net |
| CRBN mRNA Splicing | Production of non-functional CRBN protein isoforms (e.g., lacking exon 10). | Loss of the drug-binding domain. | researchgate.net, ashpublications.org |
| Epigenetic Silencing of CRBN | Increased nucleosome occupancy at the CRBN promoter. | Decreased transcription of the CRBN gene. | ashpublications.org |
| Mutations in CRL4-CRBN Complex Components | Alterations in genes such as CUL4A, DDB1, and RBX1. | Disruption of the E3 ubiquitin ligase complex function. | researchgate.net |
| High Expression of Competing Substrates | Endogenous proteins with high affinity for CRBN compete with neosubstrates. | Reduced degradation of target neosubstrates like IKZF1 and IKZF3. | researchgate.net |
Role of CRBN Expression Levels in Modulating Therapeutic Sensitivity
The expression level of CRBN is a critical determinant of sensitivity to cereblon-modulating agents. nih.gov A direct correlation between higher CRBN expression and improved clinical response to IMiDs has been reported in multiple studies. nih.govnih.gov Conversely, low or absent CRBN expression is a common feature of both intrinsic and acquired resistance. researchgate.net
In preclinical models, the knockdown of CRBN in sensitive multiple myeloma cell lines has been shown to confer resistance to lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov Conversely, re-expression of wild-type CRBN in resistant cells can restore sensitivity. multiplemyelomahub.com These findings underscore the essential role of CRBN as the primary target of these drugs. nih.gov
In the clinical setting, analysis of patient samples has revealed that CRBN expression is often significantly reduced at the time of relapse following treatment with lenalidomide. nih.govresearchgate.net This downregulation can be a consequence of clonal selection, where tumor cells with pre-existing low CRBN expression survive and proliferate under the selective pressure of the drug. ashpublications.org
Epigenetic modifications are also emerging as a key mechanism for regulating CRBN expression. Studies have shown that acquired resistance to IMiDs can be associated with increased nucleosome occupancy at the CRBN promoter, which leads to decreased chromatin accessibility and reduced gene transcription. ashpublications.org This suggests that the expression of CRBN is not solely dependent on the genetic integrity of the gene but is also subject to dynamic regulation at the epigenetic level.
| Level of CRBN Expression | Implication for Therapeutic Sensitivity | Supporting Evidence | References |
| High | Associated with superior treatment response and improved progression-free survival. | Clinical data from multiple myeloma patients treated with IMiDs. | haematologica.org, nih.gov |
| Low/Absent | A key mechanism of both intrinsic and acquired resistance. | Preclinical studies with CRBN knockdown and analysis of lenalidomide-resistant patient samples. | nih.gov, researchgate.net |
| Downregulated during therapy | A common finding at the time of relapse. | Comparison of CRBN expression in pre- and post-treatment samples from resistant patients. | nih.gov, researchgate.net |
| Epigenetically silenced | Acquired resistance can be driven by changes in chromatin structure at the CRBN promoter. | Studies showing increased nucleosome occupancy in IMiD-resistant cells. | ashpublications.org |
Identification of Alternative Molecular Pathways Affecting Ligand Efficacy
While alterations in the CRBN pathway are a major cause of resistance, a significant proportion of resistant cases occur in the presence of a fully functional CRBN protein. haematologica.orgnih.gov This has led to the identification of CRBN-independent molecular pathways that can bypass the effects of neosubstrate degradation and promote cell survival.
One such pathway involves the upregulation of signaling cascades that lead to the sustained expression of key oncogenes, such as IRF4 and MYC, which are normally downregulated upon the degradation of Ikaros and Aiolos. nih.govnih.gov For example, increased activity of the IL-6/STAT3 signaling pathway has been observed in lenalidomide-resistant cells that lack CRBN abnormalities. nih.govmultiplemyelomahub.com This leads to the persistence of IRF4, a critical survival factor for multiple myeloma cells. nih.gov
Another alternative pathway that has been implicated in resistance is the Wnt/β-catenin signaling pathway. nih.gov Dysregulation of this pathway can also lead to the upregulation of MYC and cyclin D1, thereby promoting cell proliferation independently of the effects of Ikaros and Aiolos. nih.gov
Furthermore, the cellular context, including the expression of other proteins that interact with CRBN or its neosubstrates, can influence drug efficacy. The interplay between the various potential neosubstrates for the CRL4-CRBN complex can also affect the sensitivity to a given CRBN-modulating agent. nih.gov Different agents may have varying affinities for inducing the degradation of different neosubstrates, and the relative abundance of these neosubstrates in a cancer cell could determine its response. nih.gov
| Alternative Pathway | Mechanism of Action | Effect on Ligand Efficacy | References |
| IL-6/STAT3 Signaling | Upregulation of the pathway leads to Ikaros-independent transcription of IRF4. | Bypasses the effect of Ikaros degradation, promoting cell survival. | nih.gov, multiplemyelomahub.com |
| Wnt/β-catenin Signaling | Dysregulation of the pathway leads to Ikaros/Aiolos-independent transcription of MYC and cyclin D1. | Promotes cell proliferation despite the degradation of neosubstrates. | nih.gov |
| ADAR1-regulated-dsRNA Sensing | Aberrant activity of ADAR1 modulates the response to IMiDs. | A novel mechanism of resistance currently under investigation. | haematologica.org |
| Circular RNA (circRNA) Dysregulation | Altered expression of circRNAs, such as ciRS-7 and circIKZF3, in resistant cells. | May contribute to resistance, though the exact mechanisms are still being elucidated. | haematologica.org |
Preclinical Strategies to Overcome Resistance in Cellular and In Vitro Systems
The growing understanding of resistance mechanisms has spurred the development of preclinical strategies to overcome or circumvent them. A major focus has been on the development of next-generation CRBN-modulating agents, known as CELMoDs, such as iberdomide (B608038) and mezigdomide. frontiersin.orghaematologica.org These compounds bind to CRBN with a much higher affinity than the earlier IMiDs. haematologica.org This enhanced binding can lead to more efficient and profound degradation of Ikaros and Aiolos, and may be sufficient to overcome resistance mediated by low CRBN expression or certain CRBN mutations. haematologica.orgashpublications.org
Another strategy involves targeting the alternative molecular pathways that contribute to resistance. For instance, inhibitors of the STAT3 or Wnt/β-catenin signaling pathways could be used in combination with CRBN-modulating agents to block these escape routes. multiplemyelomahub.com Similarly, since MYC is a common downstream effector of these resistance pathways, inhibitors of MYC, such as BET inhibitors, are being explored as a way to resensitize resistant cells. nih.gov
Epigenetic therapies also hold promise for overcoming resistance. Since the downregulation of CRBN can be due to epigenetic silencing, drugs that modify the chromatin landscape, such as histone deacetylase (HDAC) inhibitors, could potentially restore CRBN expression and sensitivity to CRBN-modulating agents. ashpublications.org
Furthermore, for resistance driven by specific mutations in CRBN, the development of novel agents that can bind to the mutated protein or that have a different mechanism of action altogether will be necessary. The use of proteolysis-targeting chimeras (PROTACs) that utilize different E3 ligases, such as VHL, is an active area of research to provide therapeutic options for patients with CRBN-based resistance. researchgate.net
| Strategy | Description | Preclinical Rationale | References |
| Next-Generation CELMoDs (e.g., Iberdomide, Mezigdomide) | Compounds with higher binding affinity for CRBN. | Can induce more potent degradation of neosubstrates and may overcome resistance due to low CRBN expression or certain mutations. | haematologica.org, frontiersin.org |
| Targeting Alternative Pathways | Use of inhibitors for pathways like IL-6/STAT3, Wnt/β-catenin, or downstream effectors like MYC (e.g., BET inhibitors). | Blocks the escape mechanisms that allow cancer cells to survive despite neosubstrate degradation. | nih.gov, multiplemyelomahub.com |
| Epigenetic Modulation | Use of agents like HDAC inhibitors to alter the chromatin state at the CRBN promoter. | Aims to reverse the epigenetic silencing of CRBN and restore its expression. | ashpublications.org |
| Utilizing Alternative E3 Ligases | Development of PROTACs that recruit other E3 ligases, such as VHL. | Provides a therapeutic option when the CRL4-CRBN complex is compromised. | researchgate.net |
Q & A
What are the critical safety protocols for handling Lenalidomide-C4-acid in laboratory settings?
Level: Basic
Answer:
- Ventilation: Ensure laboratories are equipped with local exhaust ventilation or fume hoods to minimize inhalation exposure .
- Personal Protective Equipment (PPE): Use impermeable gloves (e.g., nitrile) and lab coats. Respiratory protection (e.g., N95 masks) is required for prolonged exposure .
- Storage: Store in sealed containers at room temperature, away from light and moisture. Label containers clearly with hazard identifiers .
- Contingency Measures: Immediate decontamination of spills using absorbent materials and disposal in designated hazardous waste containers .
How should researchers design a robust preclinical study to evaluate this compound’s efficacy in hematological malignancies?
Level: Basic
Answer:
- Randomization: Use stratified randomization to balance cohorts by disease stage or prior treatment history .
- Dose Regimen: Incorporate dose-escalation phases (e.g., 5–25 mg/kg) with toxicity endpoints (e.g., neutropenia, thrombocytopenia) .
- Control Groups: Include vehicle-treated controls and comparator arms (e.g., existing immunomodulatory drugs) to contextualize efficacy .
- Data Validation: Implement electronic case report forms (eCRFs) with automated range checks to minimize entry errors .
How can researchers resolve contradictions between preclinical and clinical data for this compound?
Level: Advanced
Answer:
- Source Analysis: Compare experimental conditions (e.g., in vivo vs. in vitro metabolism, dosing schedules) to identify confounding variables .
- Statistical Reassessment: Apply mixed-effects models to account for inter-individual variability in clinical cohorts .
- Mechanistic Studies: Use RNA sequencing or proteomics to validate target engagement discrepancies (e.g., cereblon binding affinity) .
- Framework Application: Evaluate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
What methodologies ensure reproducibility in synthesizing and characterizing this compound derivatives?
Level: Advanced
Answer:
- Synthetic Protocols: Document reaction parameters (e.g., solvent purity, catalyst ratios, temperature) in appendices .
- Analytical Validation: Use orthogonal techniques (e.g., HPLC, NMR, HRMS) for compound purity and structural confirmation .
- Data Transparency: Share raw spectral data and chromatograms in supplementary materials .
- Replication Guidelines: Adopt IUPAC nomenclature and provide detailed physicochemical properties (e.g., solubility, stability) .
Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Level: Basic
Answer:
- Dose-Response Modeling: Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values .
- Error Quantification: Calculate 95% confidence intervals for efficacy endpoints (e.g., tumor volume reduction) .
- Comparative Tests: Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare multiple dose groups .
- Visualization: Present data with scatter plots (mean ± SEM) and significance annotations .
How to conduct a systematic literature review on this compound’s mechanism of action?
Level: Basic
Answer:
- Database Selection: Prioritize PubMed, Scopus, and Web of Science for primary literature .
- Keyword Strategy: Combine terms (e.g., “this compound” AND “cereblon” AND “ubiquitination”) with Boolean operators .
- Quality Assessment: Exclude non-peer-reviewed sources; prioritize studies with mechanistic validation (e.g., knockout models) .
- Citation Management: Use Zotero or EndNote to track references and avoid redundancy .
What strategies optimize the synthesis of this compound analogs with enhanced pharmacokinetic properties?
Level: Advanced
Answer:
- Scaffold Modification: Introduce bioisosteres (e.g., replacing phthalimide with isoindolinone) to improve solubility .
- DoE (Design of Experiments): Apply factorial designs to screen reaction variables (e.g., temperature, solvent polarity) .
- ADME Profiling: Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize candidates .
- Patent Analysis: Review granted patents (e.g., USPTO, Espacenet) to avoid redundant structures .
How to address ethical challenges in clinical trials involving this compound?
Level: Advanced
Answer:
- Informed Consent: Disclose teratogenic risks and implement pregnancy prevention protocols for participants .
- Data Integrity: Conduct third-party audits to ensure compliance with FDA/EMA guidelines .
- Conflict of Interest: Disclose funding sources (e.g., industry sponsors) in trial registries .
- Post-Trial Access: Plan compassionate-use programs for refractory patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
